2-Amino-6-chloro-3-quinolinecarboxylic acid
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Overview
Description
2-amino-6-chloroquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with carboxylic acids under acidic conditions. The reaction often requires the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-amino-6-chloroquinoline-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, aminoquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-6-chloroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-chloroquinoline-3-carbaldehyde
- 2-aminoquinoline-3-carboxylic acid
- 2-chloroquinoline-3-carboxylic acid
- 2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Uniqueness
2-amino-6-chloroquinoline-3-carboxylic acid is unique due to the presence of both amino and chloro substituents on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and enhances its potential for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H7ClN2O2 |
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Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-amino-6-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H2,12,13)(H,14,15) |
InChI Key |
ZAAVVKPKYVKLLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)C(=O)O)N |
Origin of Product |
United States |
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